2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile
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Overview
Description
2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile is an organic compound with the molecular formula C9H7F3N2 It is characterized by the presence of an amino group, a trifluoromethyl group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile typically involves the reaction of 4-amino-3-(trifluoromethyl)benzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of sodium cyanide (NaCN) as the nitrile source in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of alternative nitrile sources and catalysts may be explored to optimize the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylacetonitrile: Similar structure but lacks the amino group.
2-[4-Fluoro-3-(trifluoromethyl)phenyl]acetonitrile: Contains a fluoro group instead of an amino group.
Uniqueness
2-[4-Amino-3-(trifluoromethyl)phenyl]acetonitrile is unique due to the presence of both an amino group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-amino-3-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)7-5-6(3-4-13)1-2-8(7)14/h1-2,5H,3,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXIMGPJJXVQJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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